molecular formula C12H9NO6 B1617993 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid CAS No. 42406-53-1

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Cat. No.: B1617993
CAS No.: 42406-53-1
M. Wt: 263.2 g/mol
InChI Key: JHEGVHCZUULIPW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a chemical compound characterized by the presence of a succinic acid moiety linked to a phthalimide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid typically involves the reaction of phthalic anhydride with glycine under basic conditions to form phthalimide. This intermediate is then reacted with maleic anhydride to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the phthalimide group.

    Substitution: Nucleophilic substitution reactions can occur at the succinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce phthalimidine derivatives .

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid involves its interaction with specific molecular targets. The phthalimide group can interact with enzymes and proteins, potentially inhibiting their activity. The succinic acid moiety can participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is unique due to its specific combination of the phthalimide and succinic acid groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEGVHCZUULIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326374
Record name 2-(1,3-dioxoisoindol-2-yl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4443-39-4
Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4443-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 527317
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC527317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-dioxoisoindol-2-yl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Reactant of Route 3
Reactant of Route 3
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Reactant of Route 4
Reactant of Route 4
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Reactant of Route 5
Reactant of Route 5
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Reactant of Route 6
Reactant of Route 6
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.